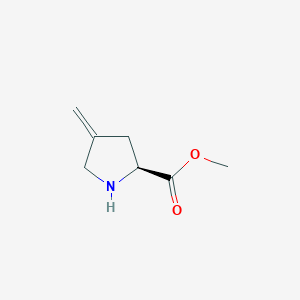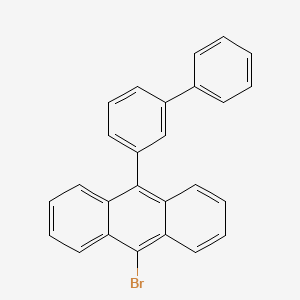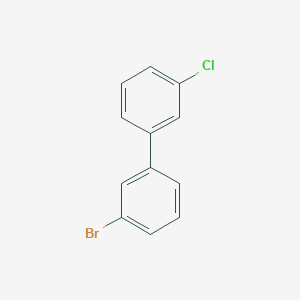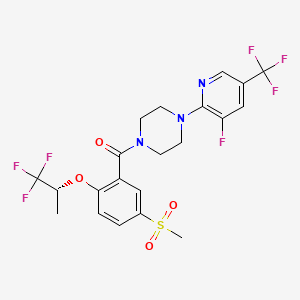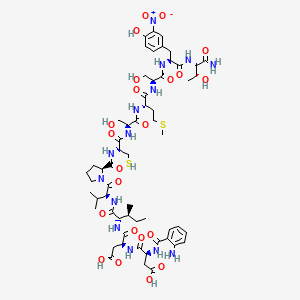
Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The peptide “Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2” is an internally quenched (FRET) substrate . It allows the direct, specific detection of NS3-4A protease activity . The NS3-4A protease is a key enzyme in the life cycle of certain viruses, making this peptide an important tool in virology research .
Chemical Reactions Analysis
This peptide is used as a substrate for the NS3-4A protease . When the protease is present, it cleaves the peptide, resulting in a detectable change that allows researchers to measure the activity of the protease .Applications De Recherche Scientifique
Structure-Function Studies in Viral Proteins
- Peptide Inhibition of Viral Enzymes : A study on peptides, including one with a sequence similar to "Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2", demonstrated potent inhibition of the ribonucleotide reductase activity of herpes simplex virus type I. This indicates the potential use of such peptides in antiviral therapies (Gaudreau et al., 1992).
Protein Structure and Evolution
- Comparative Sequence Analysis : The amino acid sequence analysis of various proteins, including one with a similar sequence to the peptide , helps in understanding the structural and functional evolution of proteins across different species (Vaaler et al., 1982).
Enzyme Structure and Function
- Amino Acid Sequence in Enzymes : Studies on the amino acid sequences of enzymes like adenylate kinase have provided insights into the structural integrity and functional dynamics of these enzymes (Heil et al., 1974).
Neuropeptide Research
- Novel Neuropeptides : Research has isolated novel neuropeptides with sequences similar to the peptide , providing insights into their role in stimulating adenylate cyclase in pituitary cells and influencing hormone release (Miyata et al., 1989).
Antitumor Activity
- Antitumor Proteins in Oocytes and Embryos : Analysis of proteins from Rana pipiens oocytes and embryos, including sequences similar to the peptide , revealed their antiproliferative and cytotoxic activity against tumor cell lines, suggesting their potential in cancer treatment (Ardelt et al., 1991).
Bilin Attachment and Prosthetic Group Studies
- Bilin Attachment in Proteins : Research into the amino acid sequence surrounding bilin attachment sites in proteins provides valuable information on the structure and function of these proteins (Lundell et al., 1984).
Understanding Mitochondrial Transport Proteins
- Phosphate Transport Protein Analysis : Sequencing of the phosphate transport protein from beef heart mitochondria aids in understanding the transport mechanism and the protein's interaction with other molecules (Kolbe & Wohlrab, 1985).
Archaebacterial Proteins and Evolution
- Ferredoxin in Archaebacteria : The amino acid sequence of ferredoxin from Sulfolobus acidocaldarius reveals insights into the evolutionary history and structural uniqueness of archaebacterial proteins (Minami et al., 1985).
Mécanisme D'action
The mechanism of action of this peptide is based on fluorescence resonance energy transfer (FRET). When the peptide is intact, the energy from the donor fluorophore (Abz) is transferred to the acceptor fluorophore (3-nitro-Tyr), quenching the fluorescence of the donor. When the peptide is cleaved by the NS3-4A protease, the energy transfer is disrupted, resulting in an increase in the fluorescence of the donor .
Safety and Hazards
Propriétés
IUPAC Name |
(3S)-3-[(2-aminobenzoyl)amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxy-3-nitrophenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H84N14O22S2/c1-7-27(4)45(69-52(86)35(22-43(79)80)64-50(84)34(21-42(77)78)62-48(82)30-11-8-9-12-31(30)59)57(91)68-44(26(2)3)58(92)71-17-10-13-39(71)56(90)67-38(25-95)55(89)66-36(23-73)53(87)61-32(16-18-96-6)49(83)65-37(24-74)54(88)63-33(51(85)70-46(28(5)75)47(60)81)19-29-14-15-41(76)40(20-29)72(93)94/h8-9,11-12,14-15,20,26-28,32-39,44-46,73-76,95H,7,10,13,16-19,21-25,59H2,1-6H3,(H2,60,81)(H,61,87)(H,62,82)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,90)(H,68,91)(H,69,86)(H,70,85)(H,77,78)(H,79,80)/t27-,28+,32-,33-,34-,35-,36-,37-,38-,39-,44-,45-,46-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEIPHLEVXWIJI-CCSNTKEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H84N14O22S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Abz-Asp-Asp-Ile-Val-Pro-Cys-Ser-Met-Ser-3-nitro-Tyr-Thr-NH2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

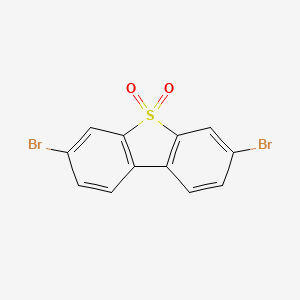
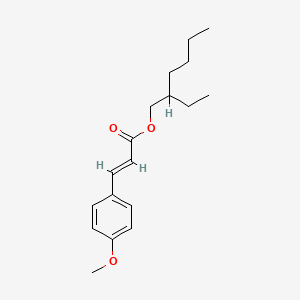


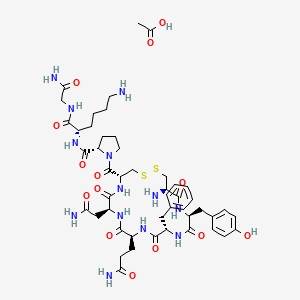
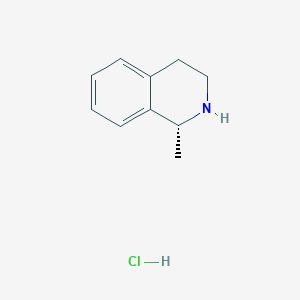
![3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate](/img/structure/B3029932.png)
